molecular formula C16H14O5 B1195831 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one CAS No. 76397-85-8

6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one

Cat. No.: B1195831
CAS No.: 76397-85-8
M. Wt: 286.28 g/mol
InChI Key: PZSNGTWDLWGBMP-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is a significant structural entity in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction of 2-hydroxyacetophenone derivatives with suitable aldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as solvent extraction and distillation are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chromanone derivatives with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and exhibit anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is unique due to its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

76397-85-8

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

6,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-7,12,17-18H,8H2,1H3

InChI Key

PZSNGTWDLWGBMP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O

76397-85-8

Synonyms

6,7-DH-4'-MI
6,7-dihydroxy-4'-methoxyisoflavanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one

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